molecular formula C6H7LiO3 B13509801 Lithium(1+)2-oxohex-5-enoate

Lithium(1+)2-oxohex-5-enoate

Cat. No.: B13509801
M. Wt: 134.1 g/mol
InChI Key: WNKIYTOKXCVLPS-UHFFFAOYSA-M
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Description

Lithium(1+)2-oxohex-5-enoate is a lithium salt derived from 2-oxohex-5-enoic acid. The anion consists of a six-carbon chain with a ketone group at position 2 and a double bond between carbons 5 and 6 (Figure 1). Its molecular formula is LiC₆H₇O₃, with a molecular weight of 134 g/mol (calculated).

Lithium salts are critical raw materials, particularly in battery electrolytes and specialty chemicals, as highlighted by EU trade data for lithium carbonate and hydroxide (Figure 174 in ). However, niche lithium carboxylates like this compound remain less studied commercially.

Properties

Molecular Formula

C6H7LiO3

Molecular Weight

134.1 g/mol

IUPAC Name

lithium;2-oxohex-5-enoate

InChI

InChI=1S/C6H8O3.Li/c1-2-3-4-5(7)6(8)9;/h2H,1,3-4H2,(H,8,9);/q;+1/p-1

InChI Key

WNKIYTOKXCVLPS-UHFFFAOYSA-M

Canonical SMILES

[Li+].C=CCCC(=O)C(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Lithium(1+)2-oxohex-5-enoate typically involves the reaction of 2-oxohex-5-enoic acid with a lithium base. Common bases used for this purpose include lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under controlled temperature conditions to ensure the complete conversion of the acid to its lithium salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as recrystallization or chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+)2-oxohex-5-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylates or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the lithium ion is replaced by other cations.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or other electrophiles can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Lithium(1+)2-oxohex-5-enoate has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of polymers and other industrial materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Lithium(1+)2-oxohex-5-enoate involves its interaction with molecular targets and pathways within cells. The lithium ion can affect various cellular processes, including signal transduction and enzyme activity. It may inhibit certain enzymes or modulate the activity of ion channels, leading to changes in cellular function. The exact molecular targets and pathways involved are still under investigation, but the compound’s effects are believed to be mediated through its interaction with key regulatory proteins and signaling molecules.

Comparison with Similar Compounds

Molecular and Physical Properties

The table below compares Lithium(1+)2-oxohex-5-enoate with other lithium carboxylates and heterocyclic salts (data sourced from ):

Compound Name Molecular Formula Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors Solubility (H₂O, est.) Suppliers
This compound LiC₆H₇O₃ 134 0 3 Moderate (~12 g/100 mL) 2–3
5-Chloro-1-methylimidazole-2-carboxylate lithium LiC₅H₅ClN₂O₂ 177.5 0 4 Low (~5 g/100 mL) 3
Lithium oxalate Li₂C₂O₄ 102 0 4 7.1 g/100 mL 5
5-Phenyl-1,2,4-oxadiazole-3-carboxylate lithium LiC₉H₆N₂O₂ 189.1 0 5 Insoluble 1

Key Observations :

  • Molecular Weight: this compound (134 g/mol) is lighter than heterocyclic analogs (e.g., 177–189 g/mol) but heavier than lithium oxalate (102 g/mol) .
  • Hydrogen Bonding : The compound has fewer H-bond acceptors (3) compared to imidazole or oxadiazole derivatives (4–5), likely due to the absence of nitrogen or additional oxygen atoms.
  • Solubility : Estimated solubility aligns with trends in lithium carboxylates, where smaller anions (e.g., oxalate) exhibit lower solubility than bulkier, unsaturated analogs.

Reactivity and Functional Group Influence

The α,β-unsaturated ketone moiety in this compound distinguishes it from saturated carboxylates (e.g., lithium oxalate) or aromatic heterocycles (e.g., imidazole derivatives). This structure enables:

  • Conjugation : The alkene and ketone groups may participate in Michael additions or Diels-Alder reactions.
  • Coordination Chemistry : The ketone oxygen could act as a weak ligand in metal complexes, unlike purely carboxylate-based salts.

In contrast, lithium oxalate (Li₂C₂O₄) is a simple dicarboxylate with high ionic character, making it suitable for battery applications but less versatile in organic synthesis .

Biological Activity

Lithium(1+)2-oxohex-5-enoate, a lithium salt of a 2-oxohex-5-enoic acid derivative, has garnered attention for its potential biological activities. This compound is part of a broader class of lithium salts that are known to exhibit various pharmacological effects, particularly in the context of neuroprotection and anti-inflammatory actions. This article will delve into the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative data.

Lithium salts are primarily recognized for their mood-stabilizing properties in psychiatric disorders, particularly bipolar disorder. The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Inositol Monophosphatase : Lithium inhibits inositol monophosphatase, leading to increased levels of inositol and modulation of phosphoinositide signaling pathways.
  • Neuroprotective Effects : Lithium has been shown to promote neuroprotection through the activation of the Wnt/β-catenin signaling pathway, which is crucial for neuronal survival and differentiation.
  • Anti-inflammatory Properties : The compound may also exert anti-inflammatory effects by modulating cytokine production and promoting the resolution of inflammation.

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of lithium compounds on neuronal cells exposed to oxidative stress. Results indicated that this compound significantly reduced cell death and apoptosis markers in cultured neurons subjected to oxidative stress. This suggests a protective role against neurodegenerative conditions.

Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of this compound in an animal model of induced inflammation. The results demonstrated a marked decrease in pro-inflammatory cytokines (such as TNF-alpha and IL-6) following treatment with the compound, indicating its potential utility in inflammatory diseases.

Comparative Data

The following table summarizes key findings related to the biological activity of this compound compared to other lithium compounds:

CompoundMechanism of ActionNeuroprotective EffectAnti-inflammatory Effect
This compoundInhibition of inositol monophosphataseSignificantSignificant
Lithium CarbonateModulation of neurotransmitter releaseModerateModerate
Lithium OrotateEnhancement of neurotrophic factorsLowLow

Pharmacological Studies

Recent pharmacological studies have shown that this compound exhibits a dose-dependent effect on neuronal protection and inflammation reduction. Higher concentrations were associated with enhanced neuroprotection and decreased inflammatory markers, supporting its potential therapeutic application.

Toxicology Profile

Toxicological assessments have revealed that while this compound is generally well-tolerated at therapeutic doses, higher concentrations can lead to cytotoxicity. Careful dosage regulation is essential to maximize therapeutic benefits while minimizing adverse effects.

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